molecular formula C15H12N6O3 B13367132 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol

Cat. No.: B13367132
M. Wt: 324.29 g/mol
InChI Key: SMARUNXWNACHRK-UHFFFAOYSA-N
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Description

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol (CAS: 866814-21-3) is a heterocyclic compound featuring a fused triazino-benzimidazole core substituted with an amino group and a 6-nitrophenol moiety. Its molecular formula is C₁₅H₁₂N₆O₃, with a molecular weight of 324.3 g/mol . The compound exhibits tautomeric behavior due to the dihydrotriazino-benzimidazole framework, allowing annular prototropic shifts between 3,4-dihydro (A), 1,4-dihydro (B), and 4,10-dihydro (C) forms, as observed in related derivatives .

Properties

Molecular Formula

C15H12N6O3

Molecular Weight

324.29 g/mol

IUPAC Name

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol

InChI

InChI=1S/C15H12N6O3/c16-14-18-13(8-4-3-7-11(12(8)22)21(23)24)20-10-6-2-1-5-9(10)17-15(20)19-14/h1-7,13,22H,(H3,16,17,18,19)

InChI Key

SMARUNXWNACHRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired compound . Another method involves boiling 2-benzimidazolylguanidine in acetone in the presence of piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, ammonium acetate, and various nucleophilic reagents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of phenylglyoxal hydrate with hydrogen sulfide and/or ammonium acetate can yield 2-hydroxy-2-mercapto-1-phenylethanone and 2-oxo-2-phenylethanimidamide .

Scientific Research Applications

2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it inhibits the activity of dihydrofolate reductase by binding to the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleic acids and proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

  • Polarity and logP : The nitro group in the target compound increases polarity compared to Y021-5856, likely reducing logP (contrary to its higher molecular weight). The styryl derivative’s aromatic substituent may enhance hydrophobicity .

Biological Activity

The compound 2-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol is a member of the benzimidazole family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-guanidinobenzimidazole with various aldehydes under acidic conditions. The resulting structure features a dihydrotriazine moiety fused with a benzimidazole ring, which is essential for its biological activity. The presence of a nitrophenol group further enhances its pharmacological properties by modulating interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the triazino-benzimidazole class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HCC827. The mechanism often involves the inhibition of DNA-dependent enzymes and interference with DNA replication processes .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

Antimicrobial Activity

Compounds derived from this class have also demonstrated antimicrobial properties , showing effectiveness against various bacterial strains. The binding affinity to DNA suggests a potential mechanism where these compounds disrupt bacterial replication .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of synthesized benzimidazole derivatives, several compounds exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli. The presence of nitro groups was found to enhance the binding affinity to bacterial DNA .

Enzyme Inhibition

The compound has been reported to inhibit key enzymes such as dihydrofolate reductase (DHFR) with an IC50 value around 10.9 μM . This inhibition is crucial as DHFR plays a significant role in nucleotide synthesis and cell proliferation.

The proposed mechanisms for the biological activity of this compound include:

  • DNA Binding: Compounds in this class predominantly bind within the minor groove of DNA, affecting replication and transcription processes.
  • Enzyme Inhibition: By inhibiting enzymes like DHFR, these compounds can disrupt critical metabolic pathways in both tumor and microbial cells.
  • Cell Cycle Arrest: Evidence suggests that these compounds may induce cell cycle arrest in cancer cells, further contributing to their antitumor effects .

Q & A

Q. How can computational methods (DFT, molecular docking) predict reactivity and target binding?

  • DFT Studies : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (indicative of electron transfer propensity) and tautomeric stability (e.g., amino vs. imino forms) .
  • Molecular Docking : Dock the compound into Topoisomerase II (PDB: 1ZXM) or adenosine receptors (A1/A2B) using AutoDock Vina. Key interactions include hydrogen bonds with Ser149 and π-stacking with Phe167 .

Q. How to resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray disorder)?

  • Case Study : X-ray crystallography of related compounds reveals phenyl ring disorder (55:45 ratio) due to steric hindrance in the fused triazine-benzimidazole system. Refinement with SHELXL and restraints on C–C distances (1.50 ± 0.01 Å) resolves discrepancies .
  • Dynamic NMR : Perform variable-temperature NMR to detect tautomerization or rotational barriers in solution-phase structures .

Q. What strategies enhance selectivity for specific biological targets (e.g., adenosine receptors)?

  • Structure-Activity Relationship (SAR) :
  • Substituent Effects : Nitro groups at position 6 increase Topoisomerase II inhibition, while amino groups at position 2 enhance A1 receptor binding .
  • Metal Complexation : Coordinate with Cu(II) or Pt(II) to improve DNA intercalation and cytotoxicity .

Q. How to design derivatives for improved pharmacokinetics without compromising activity?

  • Prodrug Strategies : Introduce hydrolyzable esters at the phenolic -OH group (position 6) to enhance solubility.
  • Green Chemistry : Replace nitro groups with trifluoromethyl substituents to reduce toxicity while maintaining electron-withdrawing effects .

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